molecular formula C19H19NO5 B2723390 (2E)-3-(2-{[N-(4-ethoxyphenyl)carbamoyl]methoxy}phenyl)prop-2-enoic acid CAS No. 937599-34-3

(2E)-3-(2-{[N-(4-ethoxyphenyl)carbamoyl]methoxy}phenyl)prop-2-enoic acid

Cat. No.: B2723390
CAS No.: 937599-34-3
M. Wt: 341.363
InChI Key: DKNKVHMLVGASQD-KPKJPENVSA-N
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Description

(2E)-3-(2-{[N-(4-ethoxyphenyl)carbamoyl]methoxy}phenyl)prop-2-enoic acid is an organic compound with a complex structure It is characterized by the presence of an ethoxyphenyl group, a carbamoyl group, and a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-{[N-(4-ethoxyphenyl)carbamoyl]methoxy}phenyl)prop-2-enoic acid typically involves multiple steps. One common method includes the reaction of 4-ethoxyaniline with phosgene to form 4-ethoxyphenyl isocyanate. This intermediate is then reacted with 2-hydroxybenzaldehyde to form the corresponding carbamate. The final step involves the condensation of this carbamate with acrylic acid under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-{[N-(4-ethoxyphenyl)carbamoyl]methoxy}phenyl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the carbamoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted carbamates or ethers.

Scientific Research Applications

(2E)-3-(2-{[N-(4-ethoxyphenyl)carbamoyl]methoxy}phenyl)prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-3-(2-{[N-(4-ethoxyphenyl)carbamoyl]methoxy}phenyl)prop-2-enoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(2-{[N-(4-methoxyphenyl)carbamoyl]methoxy}phenyl)prop-2-enoic acid
  • (2E)-3-(2-{[N-(4-ethoxyphenyl)carbamoyl]methoxy}phenyl)prop-2-enoic acid

Uniqueness

This compound is unique due to its specific structural features, such as the ethoxy group and the carbamoyl linkage. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

Properties

IUPAC Name

(E)-3-[2-[2-(4-ethoxyanilino)-2-oxoethoxy]phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c1-2-24-16-10-8-15(9-11-16)20-18(21)13-25-17-6-4-3-5-14(17)7-12-19(22)23/h3-12H,2,13H2,1H3,(H,20,21)(H,22,23)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNKVHMLVGASQD-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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